molecular formula C20H36O B3433513 (6E,10E,R)-3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol CAS No. 36237-66-8

(6E,10E,R)-3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol

Cat. No.: B3433513
CAS No.: 36237-66-8
M. Wt: 292.5 g/mol
InChI Key: ZKWFMIAGZQACFE-WKWVIOPWSA-N
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Description

(6E,10E,R)-3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol is a naturally occurring compound that belongs to the class of organic compounds known as terpenoids. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units. This compound is known for its distinctive structure, which includes multiple double bonds and a hydroxyl group, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E,10E,R)-3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol typically involves the use of isoprene units through a series of condensation reactions. One common method involves the use of the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and advanced purification techniques like distillation or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(6E,10E,R)-3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: The major products include ketones and aldehydes.

    Reduction: The major products are the fully saturated hydrocarbons.

    Substitution: The major products are halogenated derivatives of the original compound.

Scientific Research Applications

(6E,10E,R)-3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex terpenoids and other organic compounds.

    Biology: It is studied for its role in biological processes and its potential as a bioactive compound.

    Medicine: Research is ongoing into its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6E,10E,R)-3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. Its multiple double bonds enable it to participate in various chemical reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Geraniol: A similar compound with a similar structure but fewer double bonds.

    Farnesol: Another terpenoid with a similar backbone but different functional groups.

    Squalene: A larger terpenoid with a similar structure but more double bonds and a different functional group arrangement.

Uniqueness

(6E,10E,R)-3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which confer distinct chemical properties and biological activities. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(3R,6E,10E)-3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3/b18-11+,19-13+/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWFMIAGZQACFE-WKWVIOPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401185001
Record name (3R,6E,10E)-3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36237-66-8
Record name (3R,6E,10E)-3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36237-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,6E,10E)-3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6E,10E,R)-3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol
Reactant of Route 2
(6E,10E,R)-3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol
Reactant of Route 3
(6E,10E,R)-3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol
Reactant of Route 4
(6E,10E,R)-3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol
Reactant of Route 5
(6E,10E,R)-3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol
Reactant of Route 6
(6E,10E,R)-3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol

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